molecular formula C11H16O B14338924 8-(Prop-2-en-1-yl)cyclooct-4-en-1-one CAS No. 110307-69-2

8-(Prop-2-en-1-yl)cyclooct-4-en-1-one

Katalognummer: B14338924
CAS-Nummer: 110307-69-2
Molekulargewicht: 164.24 g/mol
InChI-Schlüssel: JSRLAMHBNVRRML-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-(Prop-2-en-1-yl)cyclooct-4-en-1-one is an organic compound characterized by its unique structure, which includes a cyclooctene ring substituted with a prop-2-en-1-yl group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Prop-2-en-1-yl)cyclooct-4-en-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of cyclooctene and allyl bromide in the presence of a strong base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Analyse Chemischer Reaktionen

Types of Reactions

8-(Prop-2-en-1-yl)cyclooct-4-en-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The allyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclooct-4-en-1-one derivatives, while reduction can produce cyclooctanol derivatives.

Wissenschaftliche Forschungsanwendungen

8-(Prop-2-en-1-yl)cyclooct-4-en-1-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 8-(Prop-2-en-1-yl)cyclooct-4-en-1-one exerts its effects involves interactions with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical transformations, affecting biological pathways and processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclooct-2-en-1-one: A structurally related compound with similar reactivity.

    8-(4-Octen-4-yl)cyclooct-4-en-1-one: Another derivative with comparable properties.

Uniqueness

8-(Prop-2-en-1-yl)cyclooct-4-en-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Eigenschaften

CAS-Nummer

110307-69-2

Molekularformel

C11H16O

Molekulargewicht

164.24 g/mol

IUPAC-Name

8-prop-2-enylcyclooct-4-en-1-one

InChI

InChI=1S/C11H16O/c1-2-7-10-8-5-3-4-6-9-11(10)12/h2-4,10H,1,5-9H2

InChI-Schlüssel

JSRLAMHBNVRRML-UHFFFAOYSA-N

Kanonische SMILES

C=CCC1CCC=CCCC1=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.